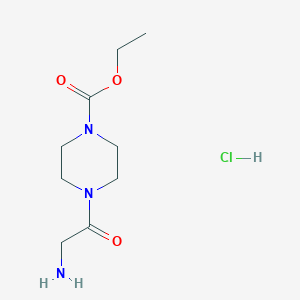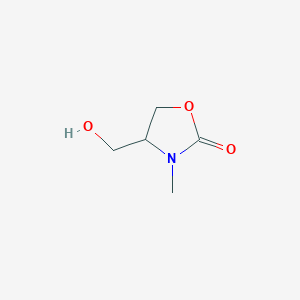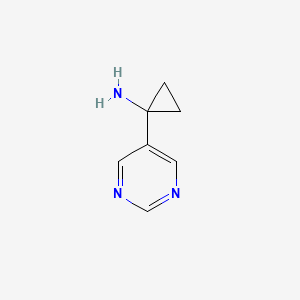![molecular formula C4H10ClN5S B3091161 {2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride CAS No. 1216894-97-1](/img/structure/B3091161.png)
{2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride
Descripción general
Descripción
“{2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride” is a chemical compound that contains a tetrazole group . Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They play a very important role in medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . Various synthetic approaches to tetrazole derivatives have been highlighted, including the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, and isocyanides .Molecular Structure Analysis
Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .Aplicaciones Científicas De Investigación
Chemical Properties and Reactions
Tetrazoles, including compounds structurally similar to "{2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride," are known for their application in organic synthesis, particularly in the formation of heterocyclic compounds. These compounds have been utilized in various chemical reactions, such as the synthesis of novel pharmaceuticals and materials due to their reactivity and stability under different conditions. Research has explored their synthesis pathways, tautomerization, and decomposition mechanisms to understand their behavior and potential applications in chemical synthesis (Zheng Hui-hui, 2009).
Environmental Fate and Toxicity
The degradation products of compounds containing tetrazole rings, including potential derivatives of "this compound," have been examined for their environmental fate and toxicity. Studies have assessed the persistence and ecotoxicity of these degradation products, highlighting the need to understand their environmental impact, especially in relation to chemical warfare agent degradation (N. Munro et al., 1999).
Biological Activities and Applications
Research on amines and amine-related compounds, which share functional groups with "this compound," has explored their biological activities, including potential therapeutic applications. These studies have investigated the roles of such compounds in various biological processes and their implications for human health, including their hepatoprotective, nephroprotective, and neuroprotective properties (Ravindrababu Pingili et al., 2019). Additionally, the presence of similar endogenous compounds in the mammalian brain suggests a role in neuroprotection and the modulation of central nervous system disorders (L. Antkiewicz‐Michaluk et al., 2018).
Advanced Oxidation Processes
The degradation of nitrogen-containing hazardous compounds, including those related to tetrazoles and amines, has been studied using advanced oxidation processes. This research is crucial for developing effective treatment methods for removing such compounds from the environment, ensuring water quality and reducing potential health risks (Akash P. Bhat & P. Gogate, 2021).
Mecanismo De Acción
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Safety and Hazards
Propiedades
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5S.ClH/c1-9-4(6-7-8-9)10-3-2-5;/h2-3,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRXRCHMBVOGFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B3091109.png)
![3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3091112.png)
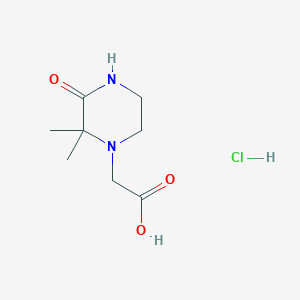

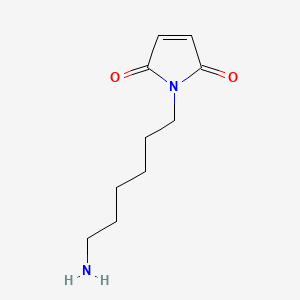
![5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B3091132.png)
